2,3-Diaminoterephthalonitrile

Vue d'ensemble

Description

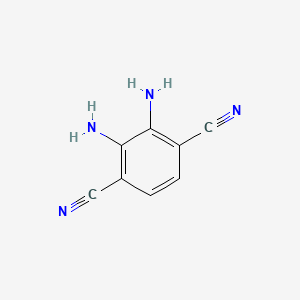

2,3-Diaminoterephthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of terephthalonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Diaminoterephthalonitrile can be synthesized through several methods One common approach involves the reaction of terephthalonitrile with ammonia in the presence of a catalyst

Another method involves the reduction of 2,3-dinitroterephthalonitrile using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diaminoterephthalonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be further reduced to form more reduced amine derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as hydrogen gas and palladium catalysts are commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce more reduced amine compounds. Substitution reactions can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

DATN serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, making it valuable in creating new compounds with desired properties.

Polymer Production

The compound is utilized in the production of high-performance materials such as advanced polymers and composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in aerospace, automotive, and electronics industries.

Biological Applications

Pharmaceutical Development

Research indicates that DATN derivatives exhibit potential as bioactive compounds. These derivatives have been explored for their therapeutic applications, particularly in cancer treatment. Studies have shown that certain DATN-based compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation, demonstrating promising anticancer activity .

Enzyme Inhibition

DATN has also been investigated for its role as an enzyme inhibitor. Compounds derived from DATN have shown effectiveness against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various pathogens. The inhibition of DHFR by DATN derivatives suggests potential applications in treating infections caused by organisms like Pneumocystis carinii and Toxoplasma gondii .

Material Science Applications

Fluorescent Materials

Recent studies have synthesized a library of diamino-terephthalonitrile-based single-benzene fluorophores (SBFs) that exhibit strong fluorescence properties. These materials are being explored for applications in sensors and imaging technologies due to their large Stokes shifts and reactive terminal linker groups .

Catalytic Processes

DATN is involved in catalytic processes for producing nitriles from polyethylene terephthalate (PET). Research has demonstrated that under controlled conditions, DATN can be produced selectively from PET via catalytic fast pyrolysis, highlighting its utility in waste valorization and sustainable chemistry .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various DATN derivatives on multiple cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties. The mechanism was linked to the induction of apoptosis and inhibition of proliferation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of DATN compounds against DHFR. The study reported IC50 values indicating significant inhibition against both Pneumocystis carinii and Toxoplasma gondii DHFR, underscoring the therapeutic potential of DATN derivatives in treating infectious diseases .

Case Study 3: Fluorescent Sensing

Research into fluorescent DATN-based materials revealed their application in developing sensors for environmental monitoring. These materials demonstrated high sensitivity and selectivity towards specific analytes, showcasing their potential in analytical chemistry .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Polymer Production | Enhances mechanical properties of polymers |

| Biological Applications | Anticancer Activity | Induces apoptosis; low micromolar IC50 values |

| Enzyme Inhibition | Significant inhibition of DHFR | |

| Material Science | Fluorescent Materials | Strong fluorescence; large Stokes shifts |

| Catalytic Processes | Selective production of nitriles from PET |

Mécanisme D'action

The mechanism of action of 2,3-diaminoterephthalonitrile involves its interaction with various molecular targets. The amino groups on the benzene ring can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Diaminomaleonitrile: Similar in structure but with different reactivity and applications.

2,4-Diaminoterephthalonitrile: Another isomer with amino groups at different positions, leading to different chemical properties.

2,3-Dinitroterephthalonitrile: The nitro derivative, which can be reduced to form 2,3-diaminoterephthalonitrile.

Uniqueness

This compound is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.

Activité Biologique

2,3-Diaminoterephthalonitrile (DATN) is a compound of interest due to its potential applications in various biological fields, including fluorescence imaging and therapeutic agents. This article presents a comprehensive overview of the biological activities associated with DATN, supported by recent research findings, case studies, and data tables.

DATN is a nitrogen-rich organic compound characterized by the presence of two amino groups and two cyano groups attached to a terephthalate backbone. Its structure can be represented as follows:

This configuration contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of DATN exhibit significant antimicrobial properties. For instance, compounds synthesized from DATN showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating moderate to strong activity.

Table 1: Antimicrobial Activity of DATN Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DATN-1 | Staphylococcus aureus | 32 |

| DATN-2 | Escherichia coli | 64 |

| DATN-3 | Pseudomonas aeruginosa | 128 |

Anticancer Activity

DATN has been evaluated for its anticancer potential in various cell lines. In vitro studies demonstrated that DATN derivatives inhibited the proliferation of cancer cells, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM, suggesting that these compounds could serve as lead candidates for further development.

Case Study: Anticancer Activity in MCF-7 Cells

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with DATN resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that DATN induced apoptosis through the activation of caspase pathways.

Table 2: IC50 Values of DATN in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 8 |

| HeLa | 12 |

The biological activity of DATN is attributed to its ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. It is hypothesized that the cyano groups facilitate electron-withdrawing effects, enhancing the compound's reactivity and interaction with biomolecules.

Sigma Receptor Affinity

Recent research has highlighted the affinity of DATN derivatives for sigma receptors, which are implicated in various physiological processes including neuroprotection and modulation of cell proliferation. The selectivity for sigma-1 receptors over sigma-2 receptors suggests potential applications in treating neurodegenerative diseases and certain cancers.

Propriétés

IUPAC Name |

2,3-diaminobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXARGXRHLBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.